molecular formula C25H30ClN3 B1676480 Crystal Violet CAS No. 548-62-9

Crystal Violet

Cat. No. B1676480
CAS RN: 548-62-9
M. Wt: 408 g/mol
InChI Key: ZXJXZNDDNMQXFV-UHFFFAOYSA-M
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Description

Crystal Violet, also known as Gentian Violet or Methyl Violet 10B, is a triarylmethane dye . It is used as a histological stain and in Gram’s method of classifying bacteria . Crystal Violet has antibacterial, antifungal, and anthelmintic properties and was formerly important as a topical antiseptic .


Synthesis Analysis

The original procedure for the synthesis of Crystal Violet was developed by the German chemists Kern and Caro. It involved the reaction of dimethylaniline with phosgene to give 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) as an intermediate .


Molecular Structure Analysis

Crystal Violet belongs to a class of intensely colored organic compounds called triphenylmethane dyes. The structure and color of Crystal Violet depend on pH, making it a valuable acid-base indicator as well as an excellent dye .


Chemical Reactions Analysis

The reaction between Crystal Violet (CV) and sodium hydroxide (NaOH) has been studied extensively. The reaction orders of CV and NaOH were determined to be 1 and 1.08 by the pseudo rate method, respectively . The overall reaction order was determined to be 1.9 by the half-life method .


Physical And Chemical Properties Analysis

Crystal Violet has a molar mass of 407.99 g/mol and a melting point of 205°C (401°F; 478K). It is soluble in water at a concentration of 4 g/L at 25 °C .

Scientific Research Applications

Genetic Toxicity Studies Crystal Violet has been explored for its genetic toxicity, particularly in the context of light-enhanced effects. A study by Levin, Lovely, and Klekowski (1982) found that Crystal Violet exhibited genetic toxicity in specific assays and that this effect was influenced by light and liver detoxification systems. The study highlights the compound's potential use in genetic research and toxicity studies (Levin, Lovely, & Klekowski, 1982).

Environmental Management and Adsorption In environmental management, Crystal Violet's adsorption properties have been studied. Sarma, Sen Gupta, and Bhattacharyya (2016) investigated the removal of Crystal Violet from aqueous solutions using montmorillonite, a clay mineral. This research is crucial for environmental remediation efforts, especially concerning water pollution from industrial dyes (Sarma, Sen Gupta, & Bhattacharyya, 2016).

Biodegradation and Environmental Safety The biodegradation of Crystal Violet in the context of environmental safety has been a significant area of research. Roy et al. (2018) focused on bioremediation using bacteria to degrade Crystal Violet from industrial effluents, emphasizing the dye's toxic nature and the need for effective treatment methods (Roy et al., 2018).

Innovative Applications in Nanotechnology Research by Ganea et al. (2021) delved into the use of magnetic nanostructures for the effective removal of Crystal Violet from aqueous solutions. This study illustrates the innovative applications of Crystal Violet in nanotechnology, particularly in developing new materials for wastewater treatment (Ganea et al., 2021).

Use in Solar Cell Manufacturing Badran and Badran (2013) explored the use of Crystal Violet in the manufacture of solar cells. This research shows the potential of Crystal Violet in renewable energy technologies, specifically in enhancing the efficiency of solar cells (Badran & Badran, 2013).

Silanol Group Detection Dong, Pappu, and Xu (1998) used Crystal Violet as a molecular probe to detect silanol groups on silica surfaces, demonstrating the compound's application in surface chemistry and materials science (Dong, Pappu, & Xu, 1998).

Photonic Crystal Sensor Development Sayed et al. (2023) investigated the use of Crystal Violet in developing a photonic crystal sensor for gamma-ray radiation detection, highlighting its application in safety and detection technologies (Sayed et al., 2023).

Microvascular Effects in Medical Studies The effects of Crystal Violet on the microcirculatory system were studied by Eriksson and Mobacken (1977), indicating the compound's relevance in medical research, particularly concerning tissue toxicity and cytotoxic effects (Eriksson & Mobacken, 1977).

Safety And Hazards

Crystal Violet is harmful if swallowed and causes serious eye damage. It is suspected of causing cancer and is very toxic to aquatic life .

properties

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
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InChI

InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1
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InChI Key

ZXJXZNDDNMQXFV-UHFFFAOYSA-M
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-]
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Molecular Formula

C25H30N3.Cl, C25H30ClN3
Record name HEXAMETHYL-P-ROSANILINE CHLORIDE
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DSSTOX Substance ID

DTXSID5020653
Record name Gentian Violet
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Molecular Weight

408.0 g/mol
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Physical Description

Hexamethyl-p-rosaniline chloride is a green to dark green powder. (NTP, 1992), Green powder, insoluble in water; [CAMEO]
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Solubility

less than 1 mg/mL at 86 °F (NTP, 1992), Very soluble in water, chloroform, In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL, Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene, In water, 4,000 mg/L at 25 °C
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Impurities

Pharmaceutical grades of Basic Violet 3 have been purified to reduce the heavy metal salt content below the limits of 10 ppm for arsenic and 30 ppm for lead. Although the term Gentian Violet is used, the structure given is for Basic Violet 3.
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Product Name

Gentian Violet

Color/Form

Dark green powder or greenish, glistening pieces with metallic luster, Green powder, Bright blue-violet crystals

CAS RN

548-62-9
Record name HEXAMETHYL-P-ROSANILINE CHLORIDE
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Record name Crystal violet
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Record name Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1)
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Record name [4-[4,4'-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride
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Record name GENTIAN VIOLET
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Melting Point

419 °F (Decomposes) (NTP, 1992), 215 °C (decomposes)
Record name HEXAMETHYL-P-ROSANILINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crystal Violet
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Crystal Violet
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Citations

For This Compound
504,000
Citations
M Feoktistova, P Geserick, M Leverkus - Cold Spring Harb Protoc, 2016 - researchgate.net
… staining of attached cells with crystal violet dye, which binds to … cells, reducing the amount of crystal violet staining in a culture. … cause of reduced crystal violet staining requires additional …
Number of citations: 769 www.researchgate.net
EQ Adams, L Rosenstein - Journal of the American Chemical …, 1914 - ACS Publications
… ) to those of methyl and crystal-violet. Solutions of either of … of the equilibrium in the case of crystal-violet as a result of the pos… (color-base) of crystalviolet and for the violet chloride are …
Number of citations: 107 pubs.acs.org
K Saotome, H Morita, M Umeda - Toxicology in vitro, 1989 - Elsevier
… In the present study we used a crystal violet staining (CVS) method with 96-well microtitre plates to measure the cytotoxic effect of chemicals, and compared the results with cell counts …
Number of citations: 325 www.sciencedirect.com
E Adams - Journal of Pharmacy and Pharmacology, 1967 - Wiley Online Library
… isoelectric points, so the former combine with crystal violet less readily and are more resistant to … of the redox potential by crystal violet suggested by Dubos (1929) and Ingraham (1933). …
Number of citations: 59 onlinelibrary.wiley.com
S Mani, RN Bharagava - Reviews of Environmental Contamination and …, 2016 - Springer
Crystal Violet (CV), a triphenylmethane dye, has been extensively used in human and veterinary medicine as a biological stain, as a textile dye in textile processing industries and also …
Number of citations: 316 link.springer.com
W Au, S Pathak, CJ Collie, TC Hsu - Mutation Research/Genetic Toxicology, 1978 - Elsevier
… We tested a total of 11 gentian violet and crystal violet samples (see Table 5). The sample used most extensively m our study was the one purchased from WH Curtm and Co. All other …
Number of citations: 196 www.sciencedirect.com
CF Zhu, AB Wu - Thermochimica acta, 2005 - Elsevier
… In this article, a crucial compound, crystal violet lactone (CVL), was prepared by the reaction of N,N-dimethylaniline, p-dimethylanimobenzaldehyde and m-dimethylanimobenzoic acid. …
Number of citations: 138 www.sciencedirect.com
A Mittal, J Mittal, A Malviya, D Kaur, VK Gupta - Journal of colloid and …, 2010 - Elsevier
… , a soya bean industry waste for removal of crystal violet dye, has been investigated through … was found to describe the adsorption of the dye (crystal violet) on the adsorbents. In order to …
Number of citations: 796 www.sciencedirect.com
JA Bumpus, BJ Brock - Applied and Environmental Microbiology, 1988 - Am Soc Microbiol
… crystal violet and crystal violet metabolites was monitored at 560 nm. Although neither crystal violet … In some experiments, crystal violet that had been adsorbed by fungal mycelium was …
Number of citations: 433 journals.asm.org
L Angeloni, G Smulevich… - Journal of Raman …, 1979 - Wiley Online Library
… In order to provide a reliable test, we have undertaken a spectroscopic investigation on crystal violet (tri-pdimethylamino phenylcarbonium ion) (hereafter CV) which is a relatively simple …

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